Ethyl 2-(3-bromophenoxy)acetate
Overview
Description
Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 259.1 g/mol .Scientific Research Applications
Ethyl Acetate Production and Applications
- Process Parameters in Ethyl Acetate Production : A review highlighted the use of ethyl acetate, focusing on process intensification techniques like Reactive Distillation and Microwave Reactive Distillation, which offer several advantages over traditional processes, such as energy savings and reduced capital investment. This insight could be valuable for considering the synthesis or application areas of Ethyl 2-(3-bromophenoxy)acetate in industrial processes (G. Patil & N. Gnanasundaram, 2020).
Brominated Compounds in the Environment
- Novel Brominated Flame Retardants : The occurrence and potential risks of brominated flame retardants (BFRs), including a review of their presence in indoor air, dust, and consumer goods, were discussed. This context may be indirectly relevant to understanding environmental interactions or regulatory considerations for bromophenyl compounds like this compound (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Ionic Liquids and Their Applications
- Ionic Liquid-Based Technologies : A study discussed the scaling-up of technologies using ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, for dissolving biopolymers. This research might offer a parallel in understanding how this compound could be utilized in novel solvents or in the synthesis of green chemicals (Shaghayegh Ostadjoo et al., 2018).
Use in Energy Storage and Hydrogen Carriers
- Ethanol-Ethyl Acetate in LOHC Cycles : Research on using ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle proposed bioethanol as a renewable hydrogen carrier. Insights from this study could inspire research into the utility of this compound in renewable energy or chemical storage solutions (Elio Santacesaria et al., 2023).
Safety and Hazards
Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Mechanism of Action
Target of Action
Ethyl 2-(3-bromophenoxy)acetate is a complex organic compound with the molecular formula C10H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized by refluxing o-bromophenol with ethyl chloroacetate in the presence of k2co3 in anhydrous acetone . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Analogues of phenoxy ethanoic acid, which this compound is a part of, are known to have broad biological properties . They have been found to have good antifungal activity against pathogenic fungi and possess moderate activity against gram-negative bacteria .
Result of Action
Ethyl phenoxy acetate analogues have shown potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant growth regulation activity properties . They have also shown very good antiulcerogenic activity, cyclooxygenase activity, and anticonvulsant activity .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Properties
IUPAC Name |
ethyl 2-(3-bromophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSJIDLQWRXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409389 | |
Record name | Ethyl 2-(3-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138139-14-7 | |
Record name | Ethyl 2-(3-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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